N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a bis-benzothiazole derivative featuring a bromine substituent at the 6-position of both benzothiazole rings. The bromine atom enhances electrophilicity and may improve binding affinity to biological targets, such as enzymes or receptors, by participating in halogen bonding interactions . Its synthesis typically involves coupling reactions between benzothiazole-6-carboxylic acid derivatives and brominated benzothiazole amines under reflux conditions, as exemplified in studies on analogous bromobenzothiazole intermediates .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODIQNVEGGZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the carboxamide group. One common method involves the use of N-arylthiobenzamides as starting materials, which undergo intramolecular cyclization in the presence of a catalyst such as iron triflimide and N-bromosuccinimide (NBS) to form the desired benzothiazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Structural-Activity Relationship (SAR) : Bromine at C6 enhances binding in halogen-rich environments (e.g., kinase active sites), but its role in antimicrobial or anticonvulsant contexts remains unexplored.
- Efficacy Gaps : Unlike semicarbazone derivatives () or tyrosine kinase inhibitors (), the target compound lacks published in vivo data, necessitating further preclinical validation.
- Synthetic Optimization : Improved yields for bis-benzothiazoles (e.g., via microwave-assisted synthesis) could address the moderate yields (47–63%) observed in analogous reactions () .
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiazole core, with a bromine atom at the 6-position and a carboxamide functional group. Its molecular formula is CHBrNOS. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Biological Activity
Research indicates that benzothiazole derivatives often exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. For example, studies on related benzothiazole compounds demonstrate their ability to induce apoptosis and arrest the cell cycle in cancer cell lines such as A431 and A549 .
- Anti-inflammatory Effects : Benzothiazole derivatives are also noted for their anti-inflammatory properties. They can modulate cytokine levels (e.g., IL-6 and TNF-α), which are critical in inflammatory responses .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The unique combination of halogenation (bromine) and the amide functionality in this compound enhances its binding affinity to biological targets compared to other benzothiazole derivatives. This structural complexity allows for diverse interactions within biological systems .
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure; lacks bromine substitution | Antimicrobial properties |
| 2-Amino Benzothiazole | Contains an amino group; simpler structure | Anti-inflammatory effects |
| 6-Methyl Benzothiazole | Methyl substitution instead of bromine | Anticancer activity |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to yield the desired product efficiently. The synthesis process may include:
- Formation of the Benzothiazole Core : Starting from appropriate precursors such as 2-aminobenzenethiol and various halogenated aromatic compounds.
- Bromination : Introducing the bromine atom at the 6-position through electrophilic aromatic substitution.
- Carboxamide Formation : Converting suitable intermediates into the final carboxamide derivative through reactions with isocyanates or amidation processes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antitumor Activity : A study demonstrated that modifications on the benzothiazole nucleus significantly enhance anticancer activity against non-small cell lung cancer cell lines .
- Inhibition of Enzymatic Activity : Research has shown that similar benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as Raf-1 kinase .
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, indicating a broader spectrum of biological activities beyond anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
